

Application Note: Quantification of Norpropoxyphene in Human Blood by LC-MS/MS

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Compound of Interest

Compound Name: Norpropoxyphene

Cat. No.: B10783168

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Abstract

This application note presents a robust and sensitive method for the quantification of **norpropoxyphene** in human blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and utilizes **norpropoxyphene-d5** as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The method has been developed and validated according to international bioanalytical method validation guidelines, demonstrating excellent performance in terms of linearity, sensitivity, accuracy, and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.

Introduction

Norpropoxyphene is the primary active metabolite of propoxyphene, a narcotic analgesic. Due to its long half-life and potential for cardiac toxicity, accurate quantification in biological matrices is crucial for both clinical and forensic applications. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing. This method addresses the analytical challenges associated with **norpropoxyphene**, including its potential instability, by providing a detailed and validated protocol for its reliable measurement in blood.

Experimental

Materials and Reagents

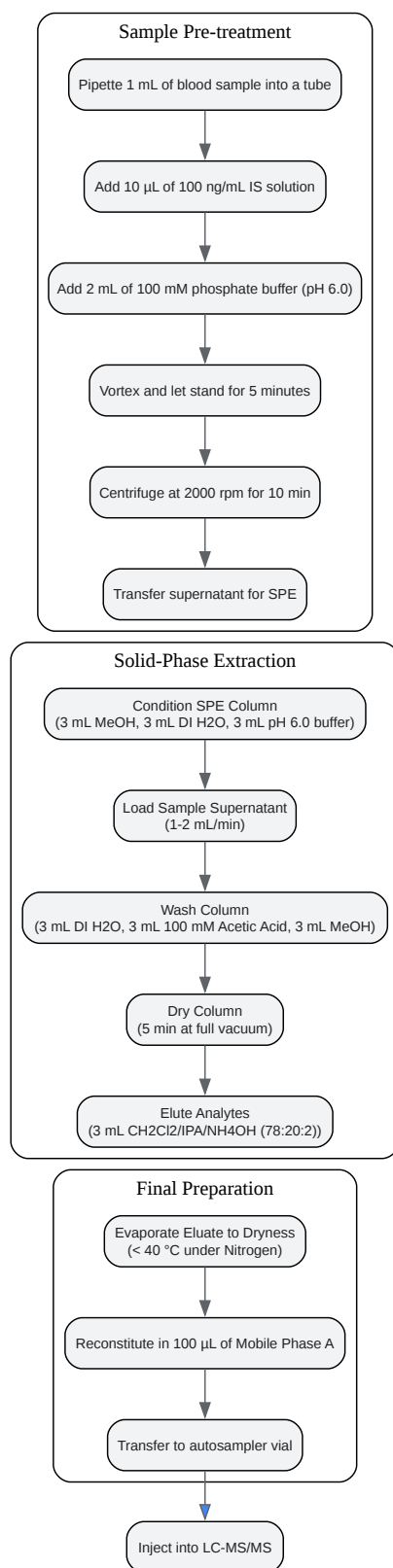
- Standards: **Norpropoxyphene** and **norpropoxyphene-d5** certified reference materials were sourced from a certified vendor.
- Solvents: HPLC-grade or higher methanol, acetonitrile, dichloromethane, and isopropanol were used.
- Reagents: ACS-grade formic acid, ammonium hydroxide, and monobasic and dibasic sodium phosphate were used.
- Water: Deionized water (18 MΩ·cm or higher).
- SPE Columns: Clean Screen® DAU (200 mg, 10 mL) or equivalent solid-phase extraction columns were used.

Standard and Control Preparation

- Stock Solutions (1 mg/mL): Individual stock solutions of **norpropoxyphene** and **norpropoxyphene-d5** were prepared in methanol.
- Working Standard Solutions: The **norpropoxyphene** stock solution was serially diluted with a 50:50 mixture of methanol and water to prepare calibration standards.
- Internal Standard (IS) Spiking Solution (100 ng/mL): The **norpropoxyphene-d5** stock solution was diluted.
- Quality Control (QC) Samples: QC samples were prepared in blank, drug-free blood at concentrations of Low (LQC), Medium (MQC), and High (HQC).

Sample Preparation: Solid-Phase Extraction (SPE)

A detailed solid-phase extraction protocol is outlined below.



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Caption: Solid-Phase Extraction (SPE) Workflow.

LC-MS/MS Conditions

- LC System: Agilent 1200 series or equivalent
- Column: Zorbax SB C18 (2.1 x 50 mm, 1.8 μ m) or equivalent
- Column Temperature: 50 °C
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- MS System: Agilent 6400 series Triple Quadrupole or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Gas Temperature: 350 °C
- Drying Gas Flow: 12 L/min
- Nebulizer Pressure: 35 psi
- Capillary Voltage: 3000 V

Data Analysis

Data acquisition and analysis were performed using MassHunter software. A 1/x weighted linear regression was used for the calibration curve.

Results and Discussion

The developed method was validated according to the FDA and EMA guidelines for bioanalytical method validation.^{[1][2][3][4][5]}

Mass Spectrometry

Optimized MS/MS parameters for **norpropoxyphene** and its internal standard are summarized in Table 1. The transitions were selected for their specificity and intensity.

Table 1. Optimized MS/MS Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Fragmentor (V)	Collision Energy (eV)
Norpropoxyphene (Quantifier)	326.0	252.0	50	60	5
Norpropoxyphene (Qualifier)	326.0	44.0	50	60	10
Norpropoxyphene-d5 (IS)	331.0	257.0	50	60	5

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 5 to 1000 ng/mL. The coefficient of determination (r^2) was consistently >0.99 . The Lower Limit of Quantification (LLOQ) was established at 5 ng/mL with a signal-to-noise ratio >10 .

Table 2. Calibration Curve Data

Concentration (ng/mL)	Mean Response Ratio (Analyte/IS)	Accuracy (%)
5.0	0.025	104.2
10.0	0.051	101.5
50.0	0.248	99.2
100.0	0.503	100.6
250.0	1.259	100.7
500.0	2.515	100.6
1000.0	5.012	99.8

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels. The results, summarized in Table 3, are within the acceptance criteria of $\pm 15\%$ for accuracy and $\leq 15\%$ for precision.

Table 3. Intra- and Inter-day Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Accuracy (%)	Intra-day Precision (%RSD)	Inter-day Accuracy (%)	Inter-day Precision (%RSD)
LQC	15	102.5	4.8	103.1	6.2
MQC	150	98.7	3.1	99.5	4.5
HQC	750	101.3	2.5	100.8	3.7

Stability, Recovery, and Matrix Effect

Norpropoxyphene was found to be stable in blood samples under various storage conditions, as shown in Table 4. The extraction recovery was consistent and reproducible, and no significant matrix effects were observed.

Table 4. Stability of **Norpropoxyphene** in Blood

Stability Condition	Mean Stability (%)
Freeze-Thaw (3 cycles)	96.8
Short-Term (24h at room temp)	98.2
Long-Term (30 days at -20°C)	95.5
Post-Preparative (48h in autosampler)	99.1

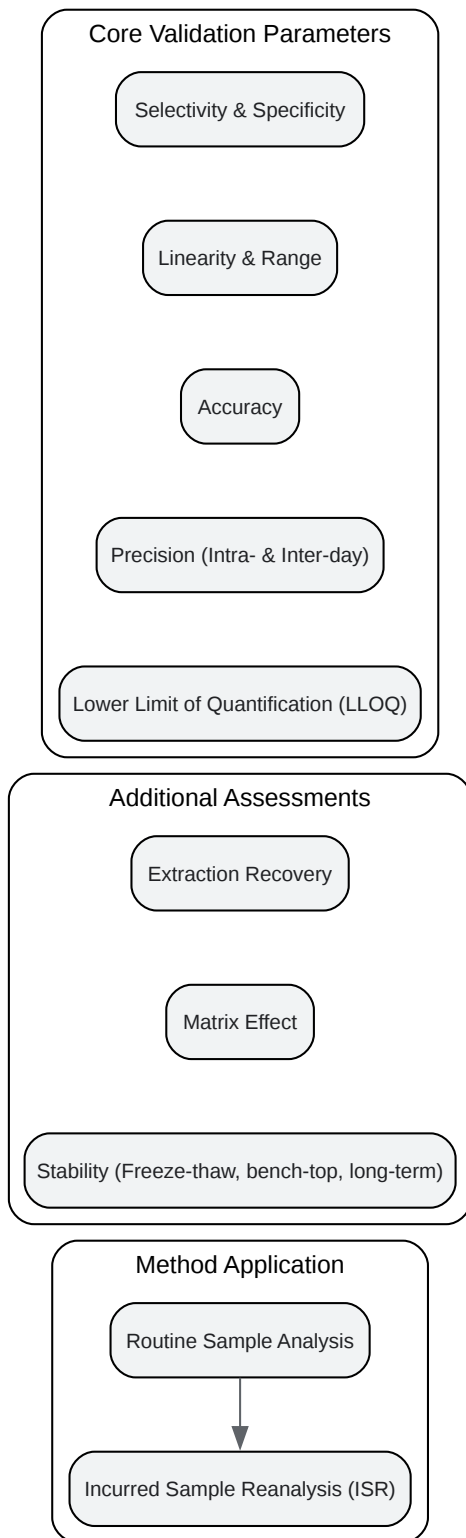
Table 5. Recovery and Matrix Effect

QC Level	Mean Extraction Recovery (%)	Mean Matrix Effect (%)
LQC	88.5	97.2
HQC	91.2	98.6

Method Validation Workflow

The overall workflow for method validation is depicted below, following established regulatory guidelines.

Bioanalytical Method Validation Workflow

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